1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine
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Description
1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound’s mode of action is characterized by both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can help alleviate the symptoms of diseases like AD, where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s structure, which includes a pyrrolidine ring, suggests it may have good bioavailability . Pyrrolidine is a common scaffold in drug discovery, known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the brain, which can enhance cognition functions . This makes the compound a potential candidate for the development of drugs for the treatment of AD .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-19(21-13-11-20(12-14-21)16-6-2-1-3-7-16)17-8-4-10-22(17)27(24,25)18-9-5-15-26-18/h1-3,5-7,9,15,17H,4,8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTAXIYVGXRTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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